![molecular formula C10H10N4O3S2 B2533743 N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034327-85-8](/img/structure/B2533743.png)
N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide
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Overview
Description
“N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . This compound is part of a larger class of molecules known as sulfonamide thiazole derivatives .
Molecular Structure Analysis
The molecular structure of “N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide” includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole rings, such as the one in “N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide”, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Scientific Research Applications
- Applications : They can deliver anticancer drugs, insulin, and genes by controlling drug release through the formation and rupture of boronic ester bonds .
- Screening Results : Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone on hepatic stellate cells (HSC-T6 cells) .
- Organic Anions : N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide’s organic anions influence the structures and stability of metal–organic complexes .
- Conversion to N-Heterocycles : Preliminary studies show that this compound can be converted into N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .
Drug Carriers and Controlled Release
Anti-Fibrosis Activity
Metal-Organic Complexes
Synthetic Applications
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Future Directions
Thiazole-bearing compounds, including “N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide”, could be a focus for medicinal chemists to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Mechanism of Action
Target of Action
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Mode of Action
The thiazole ring, a key component of this compound, is known to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in the physiological system.
Biochemical Pathways
It is known that molecules containing a thiazole ring can activate or stop the biochemical pathways . This suggests that the compound may have a broad impact on various biochemical pathways, leading to downstream effects.
Result of Action
It is known that molecules containing a thiazole ring can reset the physiological system differently . This suggests that the compound may have a variety of effects at the molecular and cellular levels.
Action Environment
It is known that the behavior of molecules containing a thiazole ring in physiological systems can be unpredictable , suggesting that various environmental factors could potentially influence the action of the compound.
properties
IUPAC Name |
N-[5-(pyridin-3-ylsulfamoyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S2/c1-7(15)13-10-12-6-9(18-10)19(16,17)14-8-3-2-4-11-5-8/h2-6,14H,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYPCTNKPPXLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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